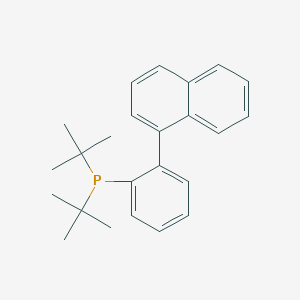
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H29P. It is known for its unique structure, which includes a phosphine group attached to a naphthalene and phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organophosphorus chemistry apply. Industrial production would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophilic substrates.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve inert atmospheres and controlled temperatures.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and materials science .
Scientific Research Applications
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is used in various scientific research applications, including:
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Materials Science: It is involved in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for catalytic reactions. The phosphine group donates electron density to the metal, facilitating various bond-forming and bond-breaking processes .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: A simpler phosphine with similar steric properties but lacking the naphthalene and phenyl rings.
2-(Di-tert-butylphosphino)biphenyl: Another tertiary phosphine with a biphenyl structure, used in similar catalytic applications.
tBuXPhos: A biaryl phosphine ligand known for its use in palladium-catalyzed cross-coupling reactions.
Uniqueness
Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is unique due to its combination of steric bulk from the tert-butyl groups and the electronic properties of the naphthalene and phenyl rings. This unique structure allows it to stabilize metal centers effectively while providing specific electronic environments for catalytic reactions .
Properties
Molecular Formula |
C24H29P |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
ditert-butyl-(2-naphthalen-1-ylphenyl)phosphane |
InChI |
InChI=1S/C24H29P/c1-23(2,3)25(24(4,5)6)22-17-10-9-15-21(22)20-16-11-13-18-12-7-8-14-19(18)20/h7-17H,1-6H3 |
InChI Key |
IULVOTRQGZEURR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC3=CC=CC=C32)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















